molecular formula C8H11N3O2 B1436775 ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 1378779-72-6

ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

Cat. No.: B1436775
CAS No.: 1378779-72-6
M. Wt: 181.19 g/mol
InChI Key: QQRZIZCYKJXHFM-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is a heterocyclic compound that belongs to the class of imidazoles and pyrazoles

Preparation Methods

The synthesis of ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). The reaction is then completed by trapping with various electrophiles. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazopyrazole derivatives, including ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that modifications of the imidazopyrazole structure can lead to enhanced anticancer activity against breast and colon cancer cells .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the chemotaxis of human neutrophils, which plays a critical role in inflammatory responses. This property makes it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

The compound demonstrates promising antimicrobial properties against various bacterial strains. Its structural features allow it to interact effectively with microbial targets, potentially leading to the development of novel antibiotics .

Drug Development Intermediate

This compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable in drug discovery and development processes .

OLED Materials

The compound is being explored as an innovative intermediate for organic light-emitting diodes (OLEDs). Its electronic properties are suitable for applications in optoelectronic devices, making it a subject of interest in materials science research .

Case Studies

Study Focus Findings
Abdel-Wahab et al. (2014)Anticancer PropertiesDemonstrated that imidazopyrazole derivatives can inhibit cancer cell proliferation significantly.
Khidre Rizk et al. (2014)Synthetic StrategiesReviewed synthetic routes for imidazopyrazoles and highlighted their medicinal applications.
Recent Research (2024)OLED ApplicationsInvestigated the use of this compound as an intermediate in OLED technology.

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds, like omeprazole and pantoprazole, are well-known for their use in treating gastrointestinal disorders.

    Pyrazole derivatives: Compounds like celecoxib, which is used as an anti-inflammatory drug, share structural similarities with this compound. The uniqueness of this compound lies in its combined imidazole and pyrazole structure, which provides a distinct set of chemical and biological properties.

Biological Activity

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS No. 1378779-72-6) is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluation, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 181.19 g/mol
  • IUPAC Name : this compound
  • Smiles Code : O=C(OCC)C1=C2N(N=C1)CCN2

This compound belongs to the imidazole and pyrazole classes of heterocycles, which are known for their diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves:

  • Br/Mg-exchange reactions followed by regioselective magnesiations.
  • Zincation with TMP-bases , leading to the formation of the desired product through trapping with various electrophiles.
    These methods are optimized for yield and purity in both laboratory and industrial settings .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Research indicates that it can inhibit the growth of various microbial strains by targeting specific enzymes involved in microbial metabolism .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro studies have shown that derivatives exhibit significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly . This suggests that it acts as a microtubule-destabilizing agent.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

  • Inhibition of COX Enzymes : Studies have shown that derivatives can selectively inhibit COX-1 and COX-2 enzymes, which are key players in inflammatory pathways . This positions this compound as a candidate for developing new anti-inflammatory drugs.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • It binds to enzymes or receptors involved in microbial growth and inflammation.
  • The structural features allow it to modulate biological pathways effectively, leading to its observed pharmacological effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other heterocyclic compounds:

Compound NameActivity TypeKey Findings
OmeprazoleGastrointestinalWell-known for treating acid-related disorders.
CelecoxibAnti-inflammatorySelective COX-2 inhibitor used for pain relief.
New Pyrazole DerivativesAnticancerShowed significant cytotoxicity against various cancer cell lines .

The unique combination of imidazole and pyrazole structures in this compound provides distinct chemical properties that contribute to its biological activities.

Properties

IUPAC Name

ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRZIZCYKJXHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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CCOC(=O)c1cnn2c1N(C=O)CC2
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Synthesis routes and methods II

Procedure details

To a suspension of 1-formyl-2,3-dihydro-7-ethoxycarbonyl-1H-imidazo[1,2-b]pyrazole (40 g) in methanol (200 ml) was added conc. hydrochloric acid (31.9 ml) under ice-cooling. The mixture was stirred at room temperature for 2 hours. The reaction mixture was poured into ice-water (300 ml) and adjusted to pH 6.5 with 40% aqueous potassium carbonate solution. The mixture was evaporated to precipitate the crystals. The crystals were collected by filtration to give 2,3-dihydro-7-ethoxycarbonyl-1H-imidazo[1,2-b]pyrazole (33.4 g).
Name
1-formyl-2,3-dihydro-7-ethoxycarbonyl-1H-imidazo[1,2-b]pyrazole
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40 g
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reactant
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200 mL
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31.9 mL
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ice water
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
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ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
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ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
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ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Reactant of Route 5
ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Reactant of Route 6
ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.